![molecular formula C23H43BF3N B1650738 Tetrabutylammonium trifluoro(4-methylphenyl)borate CAS No. 1193698-54-2](/img/structure/B1650738.png)
Tetrabutylammonium trifluoro(4-methylphenyl)borate
Overview
Description
Tetrabutylammonium trifluoro(4-methylphenyl)borate is a chemical compound with the linear formula C16H36N.C7H7BF3O . It is related to Tetrabutylammonium (4-hydroxymethyl phenyl)ltrifluoroborate, which has a CAS Number of 906007-25-8 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(5-12)2-4-7/h5-16H2,1-4H3;1-4,12H,5H2/q+1;-1
.
Mechanism of Action
Tetrabutylammonium trifluoro(4-methylphenyl)borate acts as a Lewis acid, which means that it can accept electron pairs from Lewis bases. It has a high affinity for oxygen-containing functional groups, such as alcohols and ethers. The mechanism of action of this compound in catalysis involves the coordination of the boron atom with the substrate, leading to the formation of an intermediate complex. This intermediate complex then undergoes various reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound can be toxic to aquatic organisms at high concentrations. Therefore, it is important to handle this compound with care and dispose of it properly.
Advantages and Limitations for Lab Experiments
Tetrabutylammonium trifluoro(4-methylphenyl)borate has several advantages for lab experiments, including its high solubility in organic solvents, its stability at high temperatures, and its ability to act as a catalyst in various organic reactions. However, this compound has some limitations, including its toxicity at high concentrations and its high cost compared to other boron-based ionic liquids.
Future Directions
Tetrabutylammonium trifluoro(4-methylphenyl)borate has shown great potential in various scientific research fields. Some future directions for this compound research include its use as a solvent in the synthesis of new organic compounds, its application in electrochemical sensors, and its use as a catalyst in new organic reactions. Furthermore, the toxicity of this compound needs to be further studied to ensure its safe handling and disposal.
Scientific Research Applications
Tetrabutylammonium trifluoro(4-methylphenyl)borate has been widely used in various scientific research fields, including electrochemistry, catalysis, and organic synthesis. In electrochemistry, this compound has been used as an electrolyte in electrochemical sensors and batteries. It has also been used as a catalyst in various organic reactions, such as Suzuki coupling and Heck reactions. Furthermore, this compound has been used as a solvent in the synthesis of various organic compounds.
Safety and Hazards
properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-methylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJYMXVVLCORPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193698-54-2 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, (T-4)-trifluoro(4-methylphenyl)borate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193698-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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